molecular formula C17H14BrF3N6O2S B5843605 N'~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE

N'~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE

Cat. No.: B5843605
M. Wt: 503.3 g/mol
InChI Key: DFWJUDFRHBHAQJ-QPJQQBGISA-N
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Description

N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE is a complex organic compound that features a combination of pyrazole, pyrimidine, and furohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Synthesis of the pyrimidine moiety: This involves the condensation of appropriate aldehydes with guanidine derivatives.

    Coupling reactions: The pyrazole and pyrimidine intermediates are then coupled through various organic reactions such as nucleophilic substitution or condensation reactions.

    Final assembly: The final compound is assembled by linking the furohydrazide moiety to the coupled intermediate through hydrazone formation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Condensation: The hydrazide moiety can participate in condensation reactions to form hydrazones or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

    Industrial Applications: It may find use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyrimidine, and furohydrazide derivatives. Examples include:

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Pyrimidine derivatives: Compounds with pyrimidine rings and various functional groups.

    Furohydrazide derivatives: Compounds with furohydrazide moieties and different substituents.

Uniqueness

N’~2~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-5-({[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}METHYL)-2-FUROHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(4-bromo-2-methylpyrazol-3-yl)methylideneamino]-5-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N6O2S/c1-9-5-14(17(19,20)21)25-16(24-9)30-8-10-3-4-13(29-10)15(28)26-22-7-12-11(18)6-23-27(12)2/h3-7H,8H2,1-2H3,(H,26,28)/b22-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWJUDFRHBHAQJ-QPJQQBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NN=CC3=C(C=NN3C)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N/N=C/C3=C(C=NN3C)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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